molecular formula C5H11NO B147097 N,N-Dimethylpropionamide CAS No. 758-96-3

N,N-Dimethylpropionamide

Cat. No.: B147097
CAS No.: 758-96-3
M. Wt: 101.15 g/mol
InChI Key: MBHINSULENHCMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylpropionamide can be synthesized through the reaction of propionic acid with dimethylamine . The process involves the formation of a salt followed by a dehydration reaction. The dehydration reaction is typically catalyzed by aluminum oxide .

Industrial Production Methods: The reaction mixture is then subjected to dehydration using a suitable catalyst, such as aluminum oxide, to yield the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpropionamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and alkoxides.

Major Products Formed:

Scientific Research Applications

N,N-Dimethylpropionamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N,N-Dimethylpropionamide is unique due to its specific solvation properties and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong donor solvents and coordination chemistry .

Properties

IUPAC Name

N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-5(7)6(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHINSULENHCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061077
Record name Propanamide, N,N-dimethyl-
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Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758-96-3
Record name N,N-Dimethylpropionamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=758-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N,N-dimethyl-
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Record name Propanamide, N,N-dimethyl-
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Record name Propanamide, N,N-dimethyl-
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Record name N,N-dimethylpropionamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N,N-Dimethylpropionamide (DMPA)?

A1: The molecular formula of DMPA is C5H11NO, and its molecular weight is 101.15 g/mol.

Q2: What are the key spectroscopic characteristics of DMPA?

A2: DMPA has been studied using various spectroscopic techniques, including:* Raman Spectroscopy: [, , , , , ] Raman spectroscopy has been extensively employed to investigate the conformational equilibrium of DMPA in both the bulk state and when coordinated with metal ions in solution. Key spectral changes associated with the cis and staggered conformations have been identified.* IR Spectroscopy: [, , , , , ] Infrared (IR) spectroscopy provides insights into the vibrational modes of DMPA and has been used to study its hydrogen bonding interactions with proton donors like thioacetamide. [] Shifts in specific IR bands reveal information about the strength of these interactions.* NMR Spectroscopy: [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the hindered rotation around the N-C(S) bond in thioacetamide when interacting with DMPA as a hydrogen bond acceptor. [] The changes in NMR chemical shifts provide information about the strength and nature of the hydrogen bonding interaction.

Q3: Does DMPA exist in different conformations?

A3: Yes, DMPA exhibits conformational isomerism. The two primary conformers are:* Planar cis conformer: This conformer is characterized by the methyl group and oxygen atom in the propionyl group (CH3CH2CO–) being on the same side of the amide bond. This conformation is generally more stable in the bulk solvent. []* Nonplanar staggered conformer: In this conformer, the methyl group of the propionyl group is rotated approximately 90° relative to the amide plane. This conformation is often preferred when DMPA is interacting with metal ions in solution. []

Q4: Why is the staggered conformation favored in the coordination sphere of metal ions?

A4: The preference for the staggered conformation when DMPA interacts with metal ions is primarily attributed to the solvation steric effect. [, , ] This effect arises from the spatial arrangement of multiple DMPA molecules around the central metal ion. In the staggered conformation, the bulky methyl group is positioned away from the metal ion and other coordinating solvent molecules, minimizing steric hindrance and leading to a more energetically favorable arrangement.

Q5: How does DMPA interact with metal ions?

A5: DMPA interacts with metal ions as a coordinating solvent. It coordinates to the metal ion through the oxygen atom of its carbonyl group (C=O). The strength of this interaction and the preferred solvation number are influenced by factors such as the size and charge density of the metal ion and the steric hindrance from the DMPA molecules. [, , , ]

Q6: Has DMPA been used in catalytic applications?

A7: While DMPA is not a catalyst itself, it has been used as a ligand in the synthesis of metal complexes with catalytic applications. For example, octahedral dichloridodioxidomolybdenum(VI) complexes bearing DMPA as a ligand have shown catalytic activity in olefin epoxidation reactions using tert-butyl hydroperoxide as the oxidant. [] These complexes exhibited high turnover frequencies, producing the desired epoxides in high yields.

Q7: Are there examples of DMPA being used in organic synthesis?

A7: Yes, DMPA has been employed in various organic synthesis reactions:

  • Eschenmoser-Claisen rearrangements: DMPA dimethyl acetal serves as a reagent for stereoselective Eschenmoser-Claisen rearrangements, leading to the formation of γ,δ-unsaturated amides. Subsequent protodesilation can yield β,γ-unsaturated amides. []
  • Introduction of quinoline and isoquinoline moieties: A radical-based approach utilizes DMPA as a solvent for the introduction of quinoline and isoquinoline groups onto non-activated α-C-H bonds of tertiary amides. This method offers a transition-metal-free route to functionalized quinoline and isoquinoline derivatives. []

Q8: What are some of the advantages of using DMPA in these applications?

A8: The advantages of using DMPA can vary depending on the specific application, but some potential benefits include:

    Q9: Have there been computational studies on DMPA?

    A9: Yes, computational chemistry has been used to investigate DMPA, primarily focusing on its conformational preferences and hydrogen bonding interactions.

    • Ab initio calculations: Ab initio molecular orbital calculations have been performed to determine the relative energies of the planar cis and nonplanar staggered conformers of DMPA, providing theoretical support for the experimental observations. [, ]
    • DFT calculations: Density Functional Theory (DFT) calculations have been used to study the hydrogen-bonding interactions between DMPA and proton donors like thioacetamide. [] These calculations provide insights into the strength of these interactions and the influence of substituents on hydrogen-bonding ability.

    Q10: How do structural modifications affect the properties of DMPA analogs?

    A10: Structural modifications to DMPA, particularly changes to the alkyl substituents on the nitrogen atom, can influence its properties, including:

      Q11: Are there specific applications where DMPA's properties are particularly advantageous?

      A11: DMPA finds applications in various fields due to its properties:

      • Solvent for polymers: DMPA is used as a solvent for polyimide synthesis and in the preparation of polyimide films. Its good solvating ability for poly(amic acid) precursors and its relatively high boiling point make it suitable for this purpose. []
      • Electrolyte component in lithium-ion batteries: DMPA has been investigated as a potential component in lithium-ion battery electrolytes. Its properties, such as high dielectric constant and good ionic conductivity, make it a candidate for improving battery performance, particularly at low temperatures. [, ]

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